4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride
Overview
Description
4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride is a chemical compound. It is used as a pharmaceutical intermediate . The IUPAC name for this compound is 4-(dimethylamino)butanoic acid;hydrochloride . The molecular formula is C6H14ClNO2 and the molecular weight is 167.633 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include parameters such as melting point, boiling point, solubility, etc. For 4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride, it is a white granular crystalline powder .Scientific Research Applications
Catalysis and Organic Synthesis
4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) has been employed as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions. Its reaction mechanism involves the formation of N-acyl-4-(N',N'-dimethylamino)pyridine chloride, which interacts with nucleophilic substrates to release the acylation product while regenerating the DMAP·HCl catalyst. This study highlights the catalyst's efficiency and provides a foundation for further exploration in sustainable and recyclable catalysis processes (Liu et al., 2014).
Pharmaceutical Research
Research into nonpeptide agonists of the GPR14/urotensin-II receptor identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a selective agonist. This discovery opens avenues for developing new therapeutic agents targeting cardiovascular diseases, showcasing the compound's potential as a pharmacological research tool and a drug lead (Croston et al., 2002).
Material Science and Nonlinear Optical Applications
The synthesis of novel chalcone derivative compounds, including 3-(4-(dimethylamino)phenyl)-1-(4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)phenyl)prop-2-en-1-one, and their nonlinear optical properties have been investigated. These compounds exhibit potential as candidates for optical device applications, such as optical limiters, due to their ability to switch from saturable absorption to reverse saturable absorption with increasing excitation intensity (Rahulan et al., 2014).
Synthetic Chemistry
The compound has been utilized in the generation of a structurally diverse library of compounds through alkylation and ring closure reactions. This research demonstrates the compound's versatility as a starting material in synthesizing dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products, contributing significantly to the diversity of chemical libraries for further application in drug discovery and development (Roman, 2013).
Safety And Hazards
The safety and hazards of a compound are determined by its physical, chemical, and toxicological properties. For 4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition .
properties
IUPAC Name |
4-(dimethylamino)-3,3-dimethylbutan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-7(10)8(2,3)6-9(4)5;/h6H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTPURGAPJLDRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)CN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethylamino)-3,3-dimethylbutan-2-one hydrochloride | |
CAS RN |
1354953-81-3 | |
Record name | 4-(dimethylamino)-3,3-dimethylbutan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.